

electronic and structural properties of 2-dimethylamino-benzothiazole

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Compound of Interest

Compound Name: Benzothiazole, 2-dimethylamino-

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An In-depth Technical Guide on the Electronic and Structural Properties of 2-Dimethylamino-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and structural properties of 2-dimethylamino-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes theoretical and experimental findings to offer a detailed understanding of its molecular characteristics. Benzothiazole and its derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making a thorough understanding of their structure-property relationships crucial for the development of new therapeutic agents.[1][2][3][4][5]

Molecular Structure and Geometry

The structural integrity of 2-dimethylamino-benzothiazole is foundational to its chemical behavior and biological activity. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its three-dimensional geometry.

The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with a dimethylamino group substituted at the 2-position.[2] The overall molecule is nearly

planar.[6] This planarity facilitates π - π stacking interactions in the solid state, which can influence its material properties.[6]

Geometrical Parameters (Theoretical)

DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the molecule's conformation and stability. The following table summarizes key geometrical parameters for a benzothiazole derivative, offering insight into the core structure.

Parameter	Value (Å or °)
Bond Lengths (Å)	
C-S	1.76
C-N (thiazole)	1.32 - 1.40
C-C (benzene)	1.38 - 1.41
C-N (amino)	1.37
Bond Angles (°) **	
C-S-C	88 - 90
C-N-C (thiazole)	108 - 110
C-C-C (benzene)	118 - 122
C-N-C (amino)	118
Dihedral Angles (°) **	
Benzene-Thiazole	~0 - 5

Note: These are representative values from DFT calculations on benzothiazole derivatives. Actual experimental values may vary slightly.

Electronic Properties

The electronic characteristics of 2-dimethylamino-benzothiazole dictate its reactivity, spectroscopic behavior, and potential for intermolecular interactions. Key electronic properties have been investigated using computational methods.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties of a molecule.^[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.^[7] A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.^[7]

For benzothiazole derivatives, the HOMO-LUMO energy gap is influenced by the nature of the substituents on the benzothiazole ring.^{[7][8]} The dimethylamino group, being an electron-donating group, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and affecting the molecule's electronic absorption spectrum.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical reactivity of the molecule. These include ionization potential, electron affinity, chemical potential, hardness, and softness.^{[7][8]}

Descriptor	Formula	Description
Ionization Potential (I)	$I \approx -\text{EHOMO}$	The energy required to remove an electron.
Electron Affinity (A)	$A \approx -\text{ELUMO}$	The energy released when an electron is added.
Chemical Potential (μ)	$\mu = (\text{EHOMO} + \text{ELUMO}) / 2$	The escaping tendency of electrons.
Chemical Hardness (η)	$\eta = (\text{ELUMO} - \text{EHOMO}) / 2$	Resistance to change in electron distribution.
Chemical Softness (S)	$S = 1 / \eta$	The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)	$\omega = \mu^2 / 2\eta$	A measure of the electrophilic power of a molecule.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of 2-dimethylamino-benzothiazole. Both experimental and theoretical spectroscopic data contribute to a comprehensive understanding of its structure and electronic transitions.

Vibrational Spectroscopy (FT-IR)

Theoretical calculations of the vibrational spectra of benzothiazole derivatives have been performed to assign the characteristic vibrational modes.^[7] Key vibrational frequencies include C-H stretching in the aromatic ring, C-N stretching, and C-S stretching.

Vibrational Mode	Wavenumber Range (cm-1) (Theoretical)
C-H stretching (aromatic)	3000 - 3100
C-H stretching (methyl)	2900 - 3000
C=N stretching (thiazole)	1500 - 1600
C-N stretching (amino)	1300 - 1400
C-S stretching	600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show good agreement with experimental values for related compounds.^{[7][8]}

- ^1H NMR: Protons on the benzothiazole ring typically appear in the aromatic region (7.0-8.5 ppm). The methyl protons of the dimethylamino group would appear as a singlet in the upfield region (around 3.0 ppm).
- ^{13}C NMR: The carbon atoms of the benzothiazole ring resonate in the range of 110-160 ppm. The methyl carbons would appear at a higher field.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of benzothiazole derivatives have been studied using Time-Dependent Density Functional Theory (TD-DFT).^[7] The absorption bands are typically associated with $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the molecule. The presence of the electron-donating dimethylamino group is expected to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzothiazole.

Experimental Protocols

Synthesis of 2-Dimethylamino-benzothiazole

A common route for the synthesis of 2-aminobenzothiazoles involves the condensation of a 2-aminothiophenol with a suitable reagent. For 2-dimethylamino-benzothiazole, a potential

synthetic pathway is the reaction of 2-aminothiophenol with dimethylcyanamide. Subsequent N-alkylation of a 2-aminobenzothiazole can also be employed.

Computational Details

The theoretical data presented in this guide are typically obtained using the following computational methodology:

- Software: Gaussian 09 or similar quantum chemistry software package.[7]
- Method: Density Functional Theory (DFT) with a functional such as B3LYP.[7][9]
- Basis Set: A basis set like 6-311G(d,p) is commonly used for geometry optimization and frequency calculations.[7]
- Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate solvent effects on the electronic properties.[10]
- Excited States: Time-Dependent DFT (TD-DFT) is employed for calculating electronic absorption spectra.[7]

Applications in Drug Development

Benzothiazole derivatives are recognized for their broad spectrum of biological activities.[1][2] The 2-amino-benzothiazole scaffold is a key pharmacophore in a number of biologically active compounds. The electronic and structural properties of these molecules are critical for their interaction with biological targets. For instance, the ability to act as a hydrogen bond donor or acceptor, and the overall molecular shape and electronic distribution, can determine the binding affinity to enzymes or receptors. The insights gained from the studies of 2-dimethylamino-benzothiazole can aid in the rational design of new benzothiazole-based drugs with improved efficacy and selectivity.[3][5]

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